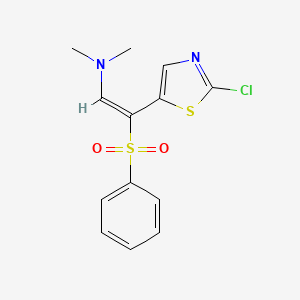

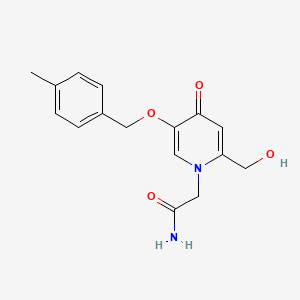

(E)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-(phenylsulfonyl)-1-ethenamine

Vue d'ensemble

Description

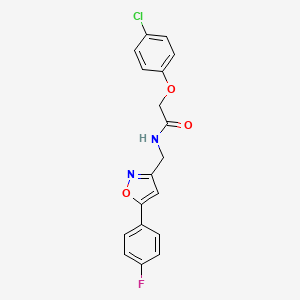

(E)-2-(2-Chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-(phenylsulfonyl)-1-ethenamine, also known as CTDP, is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a melting point of 135-137°C and a boiling point of 209-210°C. CTDP is a versatile compound that has been used in a variety of research applications including synthesis, biochemical and physiological effects, and laboratory experiments.

Applications De Recherche Scientifique

Synthetic Approaches and Structural Characterization

Studies have demonstrated innovative synthetic routes and structural characterizations for compounds related to thiazole derivatives, showcasing their potential in drug development and material science. For instance, the novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines have been explored, leading to the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines, highlighting a versatile approach to synthesizing sulfur and nitrogen-containing heterocycles (Tornus, Schaumann, & Adiwidjaja, 1996). Furthermore, docking studies and crystal structures of tetrazole derivatives have provided insights into their interaction with biological targets, indicating the importance of precise structural characterization in the development of pharmacologically active agents (Al-Hourani et al., 2015).

Anticancer and Antimicrobial Applications

The design and synthesis of thiazole and thiadiazole derivatives have shown significant potential in anticancer and antimicrobial therapies. For example, the bioanalysis and quadrupole-time of flight-mass spectrometry-driven in vitro metabolite profiling of a new boronic acid-based anticancer molecule demonstrates the compound's promising activity against different cell lines (Zagade et al., 2020). Additionally, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been evaluated as nonpeptide inhibitors of human heart chymase, offering a novel approach to treating cardiovascular diseases (Niwata et al., 1997).

Fluorescence and Molecular Probes

Compounds incorporating thiazole units have been developed as fluorescent molecular probes, indicating their utility in biological imaging and diagnostics. The synthesis, spectral properties, and application of fluorescent solvatochromic dyes embody a dimethylamino group and a sulfonyl group, forming a "push-pull" electron transfer system suitable for developing ultrasensitive fluorescent molecular probes (Diwu et al., 1997).

Propriétés

IUPAC Name |

(E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S2/c1-16(2)9-12(11-8-15-13(14)19-11)20(17,18)10-6-4-3-5-7-10/h3-9H,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCRZOFBKMLJEZ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CN=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CN=C(S1)Cl)/S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332237 | |

| Record name | (E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine | |

CAS RN |

477886-87-6 | |

| Record name | (E)-2-(benzenesulfonyl)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethylethenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)

![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)

![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2760375.png)